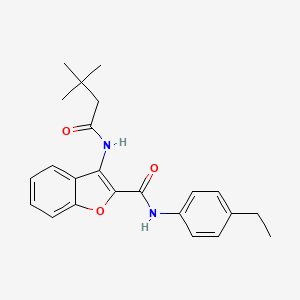![molecular formula C9H9N3O4S2 B2371543 2-(ベンゾ[1,2,5]チアジアゾール-4-スルホニルアミノ)プロピオン酸 CAS No. 1396966-20-3](/img/structure/B2371543.png)
2-(ベンゾ[1,2,5]チアジアゾール-4-スルホニルアミノ)プロピオン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid is a chemical compound with a unique molecular structure that includes a benzothiadiazole ring. This compound is known for its versatility and wide range of applications in various scientific fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
The primary target of 2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid is the Type III secretion system in Yersinia . This system is crucial for the bacteria’s virulence, making it an attractive target for antibacterial agents .
Mode of Action
The compound acts as an inhibitor of the Type III secretion system in Yersinia . It interferes with the bacteria’s ability to secrete virulence factors, thereby reducing its ability to cause infections .
Biochemical Pathways
It is known that the compound disrupts the type iii secretion system, which plays a crucial role in the pathogenicity of yersinia . This disruption likely affects multiple downstream pathways related to bacterial virulence.
Pharmacokinetics
Its molecular weight of 33536 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
By inhibiting the Type III secretion system, the compound reduces the virulence of Yersinia, potentially preventing or treating bacterial infections . The exact molecular and cellular effects will depend on the specific strain of Yersinia and the host organism’s immune response.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid. For instance, the compound’s efficacy may be affected by the presence of other competing nitroaromatic compounds . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid typically involves the reaction of benzothiadiazole derivatives with sulfonyl chloride and subsequent coupling with propanoic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
化学反応の分析
Types of Reactions
2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
類似化合物との比較
Similar Compounds
Benzoxazole derivatives: Known for their antimicrobial and anticancer properties.
Benzimidazole derivatives: Used in the treatment of various diseases due to their therapeutic potential.
Indole derivatives: Possess a wide range of biological activities, including antiviral and anti-inflammatory effects
Uniqueness
2-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-propionic acid stands out due to its unique benzothiadiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
特性
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c1-5(9(13)14)12-18(15,16)7-4-2-3-6-8(7)11-17-10-6/h2-5,12H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGWKCMUEACGHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=NSN=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-{4-benzyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-amido}benzoate](/img/structure/B2371460.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2371463.png)


![(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2371469.png)



![5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE](/img/structure/B2371474.png)
![N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2371475.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2371479.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371480.png)
